Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid
Description
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Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTTXWFWZKELH-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426598 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511272-48-3 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Non-natural Amino Acids in Peptide Therapeutics
The landscape of drug discovery is increasingly shaped by the therapeutic potential of peptides. Their high specificity and potency are often tempered by challenges in bioavailability and metabolic stability. The incorporation of non-natural amino acids is a key strategy to overcome these limitations, yielding peptidomimetics with enhanced pharmacological profiles.[1] Among the arsenal of synthetic building blocks, Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid stands out as a pivotal component for introducing specific structural and physicochemical properties into peptide scaffolds.
This technical guide serves as an in-depth resource for researchers leveraging this unique β-amino acid. We will delve into its fundamental properties, synthesis, strategic incorporation into peptide chains, and the analytical methodologies required for robust characterization. The causality behind experimental choices and the validation of protocols are emphasized throughout to ensure scientific integrity and practical applicability.
Part 1: Core Compound Specifications
Chemical Identity and Properties
This compound is a derivative of β-alanine featuring a bulky, hydrophobic naphthyl group attached to the β-carbon and an amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This specific architecture imparts significant advantages in peptide design.
Key Identifiers:
| Identifier | Value | Source |
| Chemical Name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(2-naphthyl)propanoic acid | N/A |
| CAS Number | 511272-48-3 | [2] |
| Molecular Formula | C₂₈H₂₃NO₄ | [3] |
| Molecular Weight | 437.49 g/mol | [3] |
| Appearance | White to off-white powder | N/A |
It is critical to distinguish the (R)-enantiomer from its (S) counterpart (CAS 507472-11-9) and the racemic mixture, as stereochemistry is paramount for biological activity.[3][4] The unprotected core, (R)-3-Amino-3-(2-naphthyl)-propionic acid, is registered under CAS number 786637-72-7.[5][6]
The prominent naphthalene side chain significantly increases the hydrophobicity of the amino acid.[7] This property can be strategically employed to enhance a peptide's interaction with hydrophobic pockets in target receptors or to improve its membrane permeability.[7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. watson-int.com [watson-int.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. (R)-3-Amino-3-(2-naphthyl)-propionic acid | C13H13NO2 | CID 2761792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. lifetein.com [lifetein.com]
- 8. Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chemoenzymatic Synthesis of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid, a valuable chiral building block in pharmaceutical research and development. Recognizing the critical need for high enantiopurity, this document details a robust chemoenzymatic strategy. The process begins with the chemical synthesis of racemic N-acetyl-3-amino-3-(2-naphthyl)-propionic acid, followed by a highly selective enzymatic kinetic resolution using an amidase from Rhodococcus sp. to isolate the desired (R)-enantiomer. The final step involves the standard protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles, process validation checkpoints, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are crucial structural motifs in modern medicinal chemistry.[1][2] Their incorporation into peptide-based therapeutics can induce specific secondary structures, enhance metabolic stability by resisting enzymatic degradation, and improve pharmacokinetic profiles. The target molecule, (R)-3-Amino-3-(2-naphthyl)-propionic acid, is of particular interest.[3] The rigid, lipophilic 2-naphthyl group can engage in potent π-π stacking and hydrophobic interactions within biological targets, making it a valuable component in the design of novel therapeutics, particularly in neuropharmacology and oncology.[3]
The N-terminal Fmoc protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[4] Its base-lability allows for mild deprotection conditions, preserving acid-sensitive linkages and side-chain protecting groups, making this compound a ready-to-use building block for peptide synthesizers.[4][5]
Strategic Approach: The Power of Chemoenzymatic Synthesis
Achieving high enantiomeric purity is the primary challenge in synthesizing chiral molecules.[1] While several strategies exist, including asymmetric synthesis and chiral chromatography, this guide focuses on a chemoenzymatic approach leveraging kinetic resolution. This strategy is selected for its numerous advantages:
-
Exceptional Enantioselectivity: Enzymes often operate with near-perfect stereoselectivity, far exceeding many chemical catalysts.[6]
-
Mild Reaction Conditions: Biocatalytic reactions occur at or near ambient temperature and neutral pH, minimizing side reactions like racemization and degradation.[6]
-
Process Efficiency: This route avoids the need for expensive chiral ligands or complex asymmetric induction steps.
The chosen pathway involves three main stages:
-
Racemate Synthesis: A straightforward chemical synthesis of the racemic N-acetylated β-amino acid.
-
Enzymatic Kinetic Resolution: The core of the strategy, where an (R)-selective amidase hydrolyzes the N-acetyl group of the (R)-enantiomer, allowing for its separation from the unreacted (S)-enantiomer.
-
Fmoc Protection: A standard final step to prepare the building block for peptide synthesis.
Part I: Synthesis of Racemic Precursor
This section details the synthesis of the racemic N-acetylated β-amino acid, the substrate for the enzymatic resolution.
Step 1: Synthesis of (±)-3-Amino-3-(2-naphthyl)propionic acid
The initial step utilizes a modified Rodionov reaction, a one-pot condensation that efficiently produces β-amino acids from an aldehyde, malonic acid, and ammonia.[7]
Protocol:
-
To a 500 mL round-bottom flask, add 2-naphthaldehyde (3 mmol), glacial acetic acid (6 mL), and anhydrous ammonium acetate (12 mmol).[7]
-
Stir the mixture at 40°C for approximately 10-15 minutes until a clear solution is formed.[7]
-
Add malonic acid (3.3 mmol) to the solution.[7]
-
Increase the temperature to 85-90°C and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate will form. Isolate the crude product by vacuum filtration and wash with cold water.
-
The filtrate can be neutralized with a 30% NaOH solution to precipitate any remaining product, which is then filtered and combined with the main batch.[7]
-
Dry the crude racemic amino acid under vacuum. This product is typically of sufficient purity for the next step.
Step 2: N-Acetylation of (±)-3-Amino-3-(2-naphthyl)propionic acid
The amino group is acetylated to create the amide substrate required by the amidase enzyme.
Protocol:
-
Suspend the crude racemic β-amino acid (10 mmol) in 50 mL of deionized water in a 250 mL flask.
-
Cool the suspension in an ice bath to 0-5°C.
-
While stirring, slowly add acetic anhydride (12 mmol) dropwise.
-
Simultaneously, add 2M sodium hydroxide (NaOH) solution dropwise to maintain the pH of the solution between 8 and 9.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Acidify the clear solution to pH 2-3 using 1M hydrochloric acid (HCl). A white precipitate of the N-acetylated product will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum at 50°C.
| Reagent/Material | Step 3.1 (Rodionov) | Step 3.2 (Acetylation) |
| Starting Material | 2-Naphthaldehyde | (±)-3-Amino-3-(2-naphthyl)propionic acid |
| Key Reagents | Malonic Acid, Ammonium Acetate | Acetic Anhydride, 2M NaOH |
| Solvent | Glacial Acetic Acid | Deionized Water |
| Typical Scale | 3 mmol | 10 mmol |
| Expected Yield | 75-85% | 90-97% |
| Purity Check | TLC, ¹H NMR | TLC, ¹H NMR, Melting Point |
Table 1: Summary of reagents and typical outcomes for racemic precursor synthesis.
Part II: Enzymatic Kinetic Resolution
This is the critical enantioselective step. The amidase from Rhodococcus sp. specifically recognizes and hydrolyzes the acetyl group from the (R)-enantiomer, leaving the (S)-enantiomer untouched.[8] This difference in chemical state allows for their subsequent separation.
Principle of Resolution
The amidase, a type of hydrolase, possesses a chiral active site.[9][10] The (R)-enantiomer of the N-acetylated substrate fits optimally into this active site, allowing the catalytic triad (typically Ser-Ser-Lys) to perform nucleophilic attack on the amide carbonyl, leading to hydrolysis.[10] The (S)-enantiomer, due to steric hindrance, does not bind effectively and remains unreacted.
Experimental Protocol
-
Enzyme Preparation: Prepare a solution or suspension of the Rhodococcus sp. amidase (whole cells or purified enzyme) in a 0.1 M phosphate buffer (pH 7.5). The optimal enzyme loading should be determined empirically but typically ranges from 10-50 mg of enzyme per gram of substrate.
-
Reaction Setup: In a temperature-controlled vessel, suspend the racemic N-acetyl-3-amino-3-(2-naphthyl)propionic acid (5 mmol) in 100 mL of the phosphate buffer.
-
Initiation: Add the prepared enzyme solution/suspension to the substrate mixture. Maintain the temperature at 30-35°C with gentle agitation.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess (e.e.) of the desired (R)-amino acid.
-
Reaction Termination & Workup: Once ~50% conversion is reached, terminate the reaction by filtering off the enzyme (if using whole cells or immobilized enzyme) or by denaturing it via pH change.
-
Separation:
-
Adjust the pH of the filtrate to ~10-11 with 2M NaOH.
-
Extract the solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove the unreacted (S)-N-acetyl-amino acid.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of the β-amino acid (approx. pH 6-7) using 1M HCl. The (R)-3-Amino-3-(2-naphthyl)propionic acid will precipitate out of the solution.
-
-
Isolation: Collect the precipitated (R)-amino acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Part III: Fmoc Protection
The final step is the protection of the free amine of the resolved (R)-enantiomer. A standard procedure using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under Schotten-Baumann conditions is reliable.[11]
Protocol:
-
Dissolve the dried (R)-3-Amino-3-(2-naphthyl)propionic acid (2 mmol) in a mixture of 20 mL of 1,4-dioxane and 10 mL of a 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Cool the solution in an ice bath.
-
In a separate container, dissolve Fmoc-OSu (2.2 mmol) in 10 mL of 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup:
-
Isolation & Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity.
-
Dry the final this compound under vacuum.
-
Quality Control and Characterization
Rigorous analysis at each stage is essential for a self-validating protocol. Impurities or incorrect stereochemistry can lead to failed subsequent syntheses.[13]
| Analysis Technique | Purpose | Stage |
| ¹H and ¹³C NMR | Structural confirmation of intermediates and final product. | All Stages |
| Mass Spectrometry | Verification of molecular weight. | Final Product |
| Chiral HPLC | Determination of enantiomeric excess (e.e.) after resolution. | Post-Resolution |
| Melting Point | Purity assessment of crystalline solids. | Intermediates & Final |
| Optical Rotation | Confirmation of the (R)-stereochemistry. | Final Product |
Table 2: Recommended analytical checkpoints for process validation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Rodionov reaction | Impure reagents; incorrect temperature control; insufficient reaction time. | Use anhydrous reagents; maintain 85-90°C; monitor by TLC until starting material is consumed. |
| Enzymatic resolution stalls or is slow | Inactive enzyme; incorrect pH or temperature; substrate inhibition. | Use fresh or properly stored enzyme; verify buffer pH is 7.5 and temp is 30-35°C; consider lowering initial substrate concentration. |
| Low enantiomeric excess (e.e.) | Reaction ran past 50% conversion; non-selective enzyme. | Monitor reaction closely with chiral HPLC and stop at ~50%; ensure the correct Rhodococcus sp. strain or enzyme is used. |
| Incomplete Fmoc protection | Insufficient Fmoc-OSu; incorrect pH; premature workup. | Use a slight excess (1.1 eq) of Fmoc-OSu; ensure pH remains basic (8-9) during addition; allow to react overnight. |
| Final product contains impurities | Incomplete extraction during workup; insufficient final purification. | Perform all wash steps thoroughly; recrystallize the final product until desired purity is achieved (confirm by NMR/HPLC). |
Table 3: Common issues and corrective actions.
Conclusion
The chemoenzymatic strategy presented in this guide provides a reliable and highly selective pathway to this compound. By combining a classical organic reaction for racemic precursor synthesis with a precise biocatalytic kinetic resolution, this method delivers the target molecule with the high enantiopurity required for pharmaceutical applications. Adherence to the detailed protocols and analytical checkpoints will ensure a reproducible and successful outcome for researchers and drug development professionals.
References
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Schurmann, M., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(2), 523-532. [Link]
-
Heck, T., et al. (2009). Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. ChemBioChem, 10(9), 1543-1551. [Link]
-
Chem-Impex International. (n.d.). (R)-3-Amino-3-(2-naphthyl)propionic acid. Product Information. [Link]
-
Ang, J. Z., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3377-3382. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7594. [Link]
-
ResearchGate. (n.d.). Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. [Link]
-
Ohtaki, A., et al. (2009). Structure and characterization of amidase from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(12), 1859-1868. [Link]
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
Ohtaki, A., et al. (2009). Structure and characterization of amidase from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition. PubMed. [Link]
-
MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11524-11530. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
-
Heck, T., et al. (2009). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Spring, D., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(10), 1592-1594. [Link]
-
Yasuhisa, A., et al. (2020). Novel (S)-Selective Hydrolase from Arthrobacter sp. K5 for Kinetic Resolution of Cyclic Amines. MDPI. [Link]
-
Schurmann, M., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. PubChem Compound Summary. [Link]
-
ResearchGate. (n.d.). Three-component synthesis of densely functionalized aminoalkyl naphthol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Procuring High-Quality Fmoc-(R)-3-Amino-3-(2-trifluoromethylphenyl)propionic Acid. [Link]
-
Watson International Ltd. (n.d.). This compound CAS 511272-48-3. [Link]
Sources
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- 4. chempep.com [chempep.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure and characterization of amidase from Rhodococcus sp. N-771: Insight into the molecular mechanism of substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid and its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid, a pivotal building block in modern peptide and medicinal chemistry. We delve into the synthesis, properties, and applications of this unique β-amino acid and its structural analogs. This document serves as a resource for researchers engaged in the design and development of novel therapeutics, offering insights into the strategic incorporation of these moieties to enhance pharmacological profiles. Detailed experimental protocols for solid-phase peptide synthesis (SPPS) and characterization are provided, alongside an exploration of the structure-activity relationships (SAR) that govern the biological efficacy of the resulting peptidomimetics.
Introduction: The Significance of Naphthyl-Substituted β-Amino Acids
The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties has led to a surge of interest in non-natural amino acids. Among these, β-amino acids have emerged as particularly valuable scaffolds. Their inherent resistance to enzymatic degradation, coupled with their ability to induce stable secondary structures in peptides, makes them attractive building blocks for drug design.[1][2]
This compound stands out within this class due to the presence of a bulky, hydrophobic naphthyl group.[3] This aromatic moiety can engage in crucial π-π stacking and hydrophobic interactions with biological targets, often leading to enhanced binding affinity and specificity.[4] The (R)-stereochemistry at the β-carbon further defines the spatial orientation of the naphthyl group, which is critical for precise molecular recognition.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for the application of this amino acid in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide assembly.[5][6] The base-lability of the Fmoc group allows for its selective removal under mild conditions, preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups.
This guide will explore the synthesis of this compound and its analogs, their incorporation into peptides, and the subsequent impact on biological activity.
The Core Moiety and its Structural Analogs: A Design Perspective
The structural versatility of this compound allows for a wide range of modifications to fine-tune its properties. These analogs can be broadly categorized based on the site of modification:
-
Naphthyl Ring Substitutions: Introduction of various functional groups (e.g., hydroxyl, methoxy, nitro, halo) onto the naphthyl ring can modulate the electronic and steric properties of the side chain. This can influence binding interactions, solubility, and metabolic stability.
-
Isomeric Variations: The position of the attachment of the propionic acid backbone to the naphthalene ring can be varied. For instance, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal) isomers exhibit distinct steric profiles, which can impact peptide conformation and receptor engagement.[2][7][8] Geometric analysis has shown that 1-naphthylalanine can adopt an edge-to-face geometry similar to tryptophan, while 2-naphthylalanine is more akin to a substituted phenylalanine.[8]
-
Backbone Modifications: Alterations to the propionic acid backbone, such as substitution at the α-carbon or extension of the carbon chain, can influence the conformational flexibility of the resulting peptide.
The strategic selection of a particular analog is dictated by the specific therapeutic target and the desired pharmacological outcome. For example, enhancing hydrophobicity might be beneficial for membrane-penetrating peptides, while introducing polar groups could improve aqueous solubility.
Below is a diagram illustrating the core structure and potential points of modification for creating structural analogs.
Caption: Core structure of this compound and key modification sites.
Synthesis of Structural Analogs
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the asymmetric synthesis of the β-amino acid core, followed by the introduction of the Fmoc protecting group.
One established method for the synthesis of the unprotected β-amino acid is the Betti reaction. This multicomponent reaction involves the condensation of 2-naphthol, an aldehyde, and an amine to form aminobenzylnaphthols.[9] Subsequent modifications can then be made to yield the desired propionic acid derivative.
For analogs with substitutions on the naphthyl ring, the corresponding substituted naphthol would be used as the starting material. The synthesis of β,β-dinaphthyl amino acids has also been reported, utilizing directed C-H activation.[4]
Once the desired β-amino acid is synthesized, the Fmoc group is typically introduced by reacting the free amine with Fmoc-Cl or Fmoc-OSu under basic conditions. The purification of the final Fmoc-amino acid is crucial, as impurities can lead to side reactions and truncated sequences during peptide synthesis.[10]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The use of this compound and its analogs in SPPS follows a well-established cycle of deprotection, coupling, and washing steps.
General SPPS Workflow
The following diagram outlines the key stages of a typical Fmoc-based SPPS cycle.
Caption: A generalized workflow for solid-phase peptide synthesis using Fmoc chemistry.
Detailed Experimental Protocol for Peptide Synthesis
This protocol provides a step-by-step guide for the manual synthesis of a model peptide incorporating this compound.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes.[11]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., this compound) and a suitable coupling reagent (e.g., HBTU) in DMF.[5]
-
Add 6-10 equivalents of a base (e.g., DIPEA) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like this compound, a longer coupling time or a double coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring the Reaction:
-
Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling reaction.[1] A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) suggests incomplete coupling, requiring a recoupling step.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Wash the resin with DMF and then DCM, and dry the resin under vacuum.[11]
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide to obtain a fluffy white powder.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.
-
Structure-Activity Relationships and Biological Applications
The incorporation of this compound and its analogs can significantly impact the biological activity of peptides. The bulky naphthyl side chain can enhance interactions with hydrophobic pockets in target proteins and receptors.
For instance, peptides containing β-naphthylalanine have shown promising antimicrobial and anticancer activities.[2] The mechanism is often attributed to the increased hydrophobicity of the peptides, which facilitates their interaction with and disruption of microbial or cancer cell membranes.
Furthermore, the replacement of natural aromatic amino acids like tryptophan with naphthylalanine can be a useful strategy to modulate the pharmacological properties of peptides.[7] For example, β-(2-naphthyl)-D-alanine has been used as a fluorescent probe to study the structure and membrane penetration of melanocortin peptides, with deeper bilayer penetration correlating with higher receptor affinity and selectivity.[12]
The following table summarizes representative examples of peptides containing naphthyl-substituted amino acids and their reported biological activities.
| Peptide/Analog | Modification | Biological Activity | Reference |
| Pac-525 analog | Tryptophan replaced by D-β-naphthylalanine | Improved activity against Gram-positive and Gram-negative bacteria. | [2] |
| α-MSH analog | Contains β-(2-naphthyl)-D-alanine | High affinity and selectivity for the melanocortin-4 receptor. | [12] |
| β-hairpin peptide | Contains 1-naphthylalanine or 2-naphthylalanine | Stabilization of the β-hairpin fold through aromatic interactions. | [8] |
| Ghrelin peptide analog | Contains a β,β-dinaphthyl amino acid | Stabilizes the π-helical secondary structure. | [4] |
Conclusion and Future Perspectives
This compound and its structural analogs are powerful tools in the arsenal of medicinal chemists and peptide scientists. Their unique structural and physicochemical properties offer a means to rationally design peptidomimetics with enhanced therapeutic potential. The ability to fine-tune hydrophobicity, steric bulk, and electronic character through systematic modifications of the naphthyl moiety and the β-amino acid backbone provides a clear path for optimizing lead compounds.
Future research in this area will likely focus on the development of novel synthetic methodologies to access an even greater diversity of analogs. Furthermore, the integration of computational modeling with experimental studies will be crucial for predicting the conformational impact of these unnatural amino acids and for guiding the design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of these fascinating building blocks holds immense promise for addressing a wide range of diseases.
References
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Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved January 24, 2026, from [Link]
-
How to Synthesize a Peptide. (n.d.). AAPPTec. Retrieved January 24, 2026, from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). Retrieved January 24, 2026, from [Link]
- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Molecules.
- Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS. Military Medical Science Letters, 80(1), 26-36.
-
Unusual Amino Acids: Naphthylalanine. (2025, June 26). LifeTein Peptide Blog. Retrieved January 24, 2026, from [Link]
- Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. (n.d.). Chemistry – A European Journal.
- Meyer, D. L., et al. (2025, August 9). Aromatic interactions with naphthylalanine in a β-hairpin peptide.
- Aromatic interactions with naphthylalanine in a β-hairpin peptide. (2013, March 2). Journal of Peptide Science.
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). Molecules.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved January 24, 2026, from [Link]
- Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2025, August 10).
- Preparation method of Fmoc-beta-Ala-AA-OH. (n.d.). Google Patents.
- Structural study of melanocortin peptides by fluorescence spectroscopy: identification of beta-(2-naphthyl)-D-alanine as a fluorescent probe. (n.d.). Journal of Peptide Research.
- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (n.d.). Molecules.
- Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol)
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- 9. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Incorporation of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid in Peptide and Foldamer Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the bulky, hydrophobic naphthyl moiety, offer a powerful tool for the design of novel peptides and foldamers with tailored biological activities and conformational properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block, with a focus on its strategic use in drug discovery and development. We will delve into the causality behind its synthetic pathways, its impact on peptide and foldamer structure, and its application in the design of bioactive molecules, including inhibitors of protein-protein interactions.
Introduction: The Rationale for Non-Proteinogenic Amino Acids in Drug Discovery
The therapeutic potential of peptides is often limited by their poor metabolic stability and lack of well-defined secondary structures in solution. The incorporation of non-proteinogenic amino acids, such as β-amino acids, is a well-established strategy to overcome these limitations. This compound, in particular, offers a unique combination of a chiral β-amino acid backbone and a large aromatic side chain. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly amenable to solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[1] The naphthyl group can enhance hydrophobic interactions, which can improve the stability and efficacy of peptide-based therapeutics, making it a valuable building block in the design of novel ligands and inhibitors.[2]
Synthesis of this compound: A Strategic Approach
The synthesis of this chiral building block involves two key strategic stages: the asymmetric synthesis of the core (R)-3-Amino-3-(2-naphthyl)-propionic acid and its subsequent protection with the Fmoc group.
Asymmetric Synthesis of the Chiral Core: (R)-3-Amino-3-(2-naphthyl)-propionic Acid
Achieving the desired (R)-enantiomer with high optical purity is paramount for its application in stereospecific molecular recognition. Two primary strategies are employed for this purpose: enzymatic resolution and asymmetric hydrogenation.
Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers.[3] This method is often preferred for its high efficiency and environmentally benign reaction conditions.
Conceptual Workflow of Enzymatic Resolution:
Sources
Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid discovery and history
An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid: From Discovery to Application
Authored by a Senior Application Scientist
Foreword: The Architectural Significance of Non-canonical Amino Acids
In the landscape of modern drug discovery and materials science, the ability to design and synthesize molecules with precisely controlled three-dimensional structures is paramount. Peptides, while offering exquisite biological specificity, are often hampered by poor metabolic stability. The strategic introduction of non-canonical amino acids, particularly β-amino acids, has emerged as a powerful tool to overcome these limitations. This guide focuses on a particularly influential building block: This compound . We will explore its historical context, the chemical logic behind its synthesis, and its pivotal role in crafting next-generation peptidomimetics and bioactive constructs. This document is intended for the practicing researcher and drug development professional, providing not just protocols, but the causal reasoning behind them to foster innovation and problem-solving.
Part 1: Genesis and Strategic Importance
The Post-Boc Era: A Paradigm Shift to Milder Synthesis
The field of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, initially relied heavily on the tert-butyloxycarbonyl (Boc) protecting group.[] While effective, the Boc strategy necessitates the repeated use of harsh acids (like trifluoroacetic acid, TFA) for deprotection, which can degrade sensitive peptide sequences and limit the complexity of achievable molecules.[2]
The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in the late 1970s revolutionized the field.[3] Its defining feature is its lability to mild basic conditions, typically a solution of piperidine in an organic solvent.[2][3] This "orthogonal" protection scheme, where the Nα-Fmoc group is removed by base and side-chain protecting groups are cleaved by acid in a final step, offered a much gentler path to peptide synthesis.[2] This shift dramatically expanded the scope of SPPS, enabling the creation of longer, more complex peptides and those with delicate post-translational modifications.[][2]
Table 1: Comparison of Boc vs. Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies
| Feature | Boc-SPPS | Fmoc-SPPS | Rationale & Impact |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc's UV absorbance allows for real-time monitoring of deprotection. |
| Deprotection Reagent | Strong Acid (e.g., 25-50% TFA) | Weak Base (e.g., 20% Piperidine in DMF) | Milder Fmoc conditions preserve acid-sensitive residues and modifications.[] |
| Side-Chain Protection | Typically Benzyl-based ethers/esters | Typically t-Butyl-based ethers/esters | Orthogonality is key; side-chain groups must be stable to the Nα-deprotection reagent. |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA cocktail) | While both use strong acid finally, the repeated acidolysis in Boc-SPPS is more damaging. |
| Compatibility | Less suitable for complex, sensitive peptides | Preferred for long peptides, PTMs, and high-throughput synthesis.[2] | The gentler cycle-by-cycle deprotection is the decisive advantage. |
The Rise of β-Amino Acids: Engineering the Peptide Backbone
Nature almost exclusively utilizes α-amino acids. However, the amide bonds of the resulting peptides are susceptible to cleavage by proteases, limiting their therapeutic potential. β-amino acids, which have an additional carbon atom in their backbone, offer a simple yet profound architectural alteration. Peptides constructed from β-amino acids, known as β-peptides or peptidomimetics, often adopt stable, predictable secondary structures (foldamers) and exhibit remarkable resistance to enzymatic degradation.
The subject of this guide, with its chiral center at the β-position and a bulky naphthyl side chain, is a quintessential example of a designer building block. The naphthyl group can be considered a bioisostere of a phenylalanine or tryptophan side chain but with significantly increased hydrophobicity and a rigid, polycyclic aromatic system that can drive specific molecular interactions, such as π-π stacking.[4][5] This makes it an invaluable tool for modulating the binding affinity and specificity of synthetic peptides.[5]
Part 2: Synthesis and Chemical Validation
The creation of enantiomerically pure this compound is a multi-stage process that demands precise control over stereochemistry. The process can be logically divided into two core phases: the asymmetric synthesis of the chiral β-amino acid core and the subsequent Nα-protection with the Fmoc group.
Asymmetric Synthesis of the (R)-β-Naphthylalanine Core
Achieving high enantiomeric purity is the most critical challenge. While numerous methods exist for asymmetric synthesis, a common and reliable strategy involves the asymmetric reduction of a prochiral enamine or a related precursor, often using a chiral catalyst. The following protocol is a representative example based on established principles of asymmetric synthesis.[6][7]
Protocol 1: Asymmetric Synthesis of (R)-3-Amino-3-(2-naphthyl)-propionic acid
Objective: To synthesize the enantiomerically pure β-amino acid core. This protocol is based on a diastereoselective addition to a chiral auxiliary-derived imine.
Step 1: Imine Formation
-
To a solution of 2-naphthaldehyde (1.0 eq) in anhydrous toluene, add a chiral amine auxiliary, such as (R)-α-methylbenzylamine (1.05 eq).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate.
-
Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude chiral imine.
Step 2: Diastereoselective Reformatsky-type Reaction
-
In a separate flask, activate zinc dust (2.0 eq) with a catalytic amount of iodine in anhydrous THF.
-
Add ethyl bromoacetate (1.5 eq) to the activated zinc suspension and stir until the zinc begins to dissolve, forming the Reformatsky reagent.
-
Cool the reagent to -78 °C.
-
Slowly add a solution of the chiral imine (from Step 1) in anhydrous THF to the Reformatsky reagent.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
Step 3: Hydrolysis and Auxiliary Removal
-
Dissolve the crude product from Step 2 in a mixture of 6N HCl and dioxane (1:1 v/v).
-
Reflux the mixture for 8-12 hours to hydrolyze the ester and cleave the chiral auxiliary.
-
Cool the reaction mixture and neutralize to pH ~7 with a suitable base (e.g., NaOH). The desired β-amino acid will precipitate.
-
The chiral auxiliary can be recovered from the filtrate.
-
Collect the solid product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
Step 4: Purification
-
The crude (R)-3-Amino-3-(2-naphthyl)-propionic acid can be purified by recrystallization from a hot water/ethanol mixture to yield a white, crystalline solid.
-
Validate enantiomeric excess (>98%) via chiral HPLC analysis.
Nα-Fmoc Protection
With the enantiopure core in hand, the final step is to install the Fmoc group, rendering the molecule ready for SPPS. This is a robust and high-yielding reaction.
Protocol 2: Fmoc Protection of the β-Amino Acid Core
Objective: To attach the Fmoc protecting group to the α-amino function of the synthesized β-amino acid.
-
Suspend (R)-3-Amino-3-(2-naphthyl)-propionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the suspension and stir until the amino acid dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 eq) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl. The Fmoc-protected amino acid will precipitate out as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.
-
Confirm product identity and purity (>98%) via HPLC, ¹H NMR, and Mass Spectrometry.[8]
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Physicochemical Properties
Table 2: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 511272-48-3 | [9] |
| Molecular Formula | C₂₈H₂₃NO₄ | [10] |
| Molecular Weight | 437.49 g/mol | [10] |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Purity (HPLC) | ≥ 98% | [4] |
| IUPAC Name | (3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid | [10] |
Part 3: Applications in Peptide Science and Drug Discovery
The unique structural attributes of this compound make it a highly sought-after building block for creating sophisticated molecular architectures.
Role in Solid-Phase Peptide Synthesis (SPPS)
Once prepared, the title compound is used as a standard building block in an automated peptide synthesizer. The process follows a repetitive cycle of deprotection and coupling.
Protocol 3: Standard Fmoc-SPPS Incorporation Cycle
Objective: To incorporate the amino acid into a growing peptide chain on a solid support (resin).
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the terminal Fmoc group, exposing a free amine.[11]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3-5 eq) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle (steps 2-5) is repeated for each subsequent amino acid in the target sequence.
Visualization of the Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Impact on Drug Discovery and Peptidomimetics
The incorporation of this β-amino acid has profound consequences for the resulting peptide's properties:
-
Enhanced Stability: The modified backbone is resistant to cleavage by common proteases, significantly increasing the in vivo half-life of the peptide, a critical attribute for any therapeutic agent.
-
Structural Constraint: The bulky, rigid naphthyl group restricts the conformational freedom of the peptide backbone, often inducing stable secondary structures like helices or turns. This pre-organization can lead to higher binding affinity and selectivity for the biological target.
-
Modulation of Physicochemical Properties: The large hydrophobic naphthyl moiety increases the overall lipophilicity of the peptide, which can be leveraged to improve membrane permeability or enhance interactions with hydrophobic binding pockets in target proteins.[4]
-
Therapeutic Potential: These attributes are highly desirable in the development of novel therapeutics, particularly in oncology and neurology where peptide-based drugs are gaining prominence.[4][5] It serves as a crucial component in synthesizing peptide libraries for high-throughput screening in drug discovery campaigns.[4]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for molecular design. Its development is a direct result of the logical progression of synthetic chemistry—from the foundational principles of SPPS and the strategic shift to milder Fmoc protection, to the sophisticated application of asymmetric synthesis for creating precisely tailored building blocks. For researchers aiming to push the boundaries of peptide science and develop robust, next-generation therapeutics, a thorough understanding of the synthesis, properties, and application of such non-canonical amino acids is not just advantageous, it is essential.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Fmoc-R-3-Amino-3-(2-thienyl)-propionic Acid: Your Key Building Block for Peptide Synthesis and Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2022, May 2). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Retrieved from [Link]
-
Watson International. (n.d.). This compound cas 511272-48-3. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. Retrieved from [Link]
-
Nowick Laboratory, UC Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
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- 10. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid | C28H23NO4 | CID 7023371 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Safe Handling of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid
In the specialized field of peptide synthesis and drug development, the use of non-canonical amino acids like Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid is instrumental for creating novel peptide structures with enhanced therapeutic properties. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling milder reaction conditions compared to older methods.[1] However, the introduction of unique side chains, such as the naphthyl group in this particular reagent, necessitates a thorough understanding of its specific safety and handling requirements.
This guide provides an in-depth, technically-grounded overview for researchers and laboratory professionals on the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, we will explore the causality behind the recommended protocols, ensuring a culture of safety and scientific integrity in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
Proper identification is the first step in any chemical safety protocol. The key identifiers and properties of this compound are summarized below. This data is essential for correct labeling, storage, and for predicting its behavior in various laboratory conditions.
| Property | Value | Source |
| Chemical Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | [2] |
| Synonyms | Fmoc-(R)-3-amino-3-(2-naphthyl)propionic acid | [3] |
| CAS Number | 138774-93-5 (for the D-isomer, often used interchangeably in databases) | [4] |
| Molecular Formula | C₂₈H₂₃NO₄ | [2][4][5][6] |
| Molecular Weight | 437.49 g/mol | [2][4][6] |
| Appearance | Typically a white to off-white or light brown solid powder. | [7] |
Note: The CAS number 507472-11-9 is associated with the (S)-enantiomer, while 138774-93-5 is linked to the D-isomer.[2][4] For the purposes of this safety guide, the general handling precautions for both enantiomers are considered identical.
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this exact compound is not thoroughly investigated, the known hazards of similar Fmoc-amino acids provide a reliable framework for risk assessment.[8] The primary hazards are associated with its physical form as a powder and its potential to act as an irritant.
GHS Classification (Anticipated)
Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[8] Laboratories should handle this compound as if it possesses these hazards until specific data becomes available.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[8]
-
Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , H335: May cause respiratory irritation.[8]
The "Why" Behind the Hazards:
-
Irritation: Fine chemical powders, regardless of their intrinsic toxicity, can act as mechanical irritants to the skin, eyes, and respiratory tract. The chemical nature of Fmoc-amino acids, while generally not highly reactive under ambient conditions, can still elicit a localized inflammatory response upon contact with mucous membranes or broken skin.
-
Respiratory Effects: Inhalation of fine dusts can lead to irritation of the nose, throat, and lungs.[9] For individuals with pre-existing respiratory conditions, this can be more pronounced. The primary causality is the physical particulate nature of the compound, which can disrupt normal respiratory function.
Section 3: Proactive Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves implementing controls that minimize the possibility of exposure. This is achieved through a combination of engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures.
Engineering Controls: The First Line of Defense
The primary goal is to prevent the compound from becoming airborne or coming into contact with the user.
-
Chemical Fume Hood: All weighing and reconstitution of the solid compound should be performed inside a certified chemical fume hood. This is the most critical engineering control as it contains the powder and prevents inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a mandatory final barrier between the researcher and the chemical.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When handling larger quantities or when there is a significant risk of splashing, chemical splash goggles should be worn.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[8]
-
Protective Clothing: A standard laboratory coat should be worn and kept fully buttoned. This prevents contamination of personal clothing.
-
Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not typically required. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved N95 respirator or equivalent should be available for emergency use.[4]
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned.
-
Acclimatization: If the compound has been stored in a refrigerator or freezer, allow the container to warm to room temperature before opening.[11] This crucial step prevents atmospheric moisture from condensing on the cold powder, which can degrade the compound and make it more difficult to handle.
-
Weighing: Perform all weighing operations on a draft shield balance inside a fume hood. Use a spatula to carefully transfer the powder to a weigh boat. Avoid any actions that could generate dust.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vessel is capped.
-
Storage: Once finished, securely seal the container. For long-term storage, it is recommended to keep the compound at 2-8°C in a dark, dry place.[4][11][12]
-
Decontamination: Wipe down the work surface in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the waste materials properly.
Section 4: Emergency Response Protocols
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[8][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[10]
Spill Management Protocol
A minor spill of a few milligrams can be managed by trained laboratory personnel. A large spill requires an emergency response. The following workflow outlines the procedure for a minor spill.
Caption: Workflow for managing a minor solid chemical spill.
Section 5: Stability and Reactivity
Understanding a compound's stability is key to ensuring its efficacy in experiments and preventing hazardous reactions.
-
Stability: The compound is stable under normal, recommended storage conditions (cool, dry, dark).[7]
-
Conditions to Avoid: Avoid exposure to strong oxidizing agents, excessive heat, and moisture.[7][9]
-
Incompatible Materials: Strong oxidizing agents can potentially react with the organic structure of the molecule, leading to decomposition and the release of hazardous byproducts.[7]
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[9][10]
The Chemistry of Instability: The Fmoc protecting group is designed to be labile to basic conditions, specifically secondary amines like piperidine.[1][13] While stable in neutral or acidic environments, unintended exposure to bases can lead to premature deprotection of the amino acid, compromising its integrity for peptide synthesis.[14] Therefore, it is crucial to avoid cross-contamination with basic reagents during storage and handling.
By integrating these detailed safety protocols and understanding the scientific rationale behind them, researchers can confidently and safely utilize this compound to advance their scientific discoveries.
References
- Sigma-Aldrich. (2024). Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.
- Fisher Scientific. (2024). Safety Data Sheet for (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Organic Chemistry Portal. (n.d.). Protection of Amino Groups.
- AAPPTec. (n.d.). MSDS - Safety Data Sheet for N-Fmoc-NH-PEG10-Propionic acid.
-
Cárdenas, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1695. Available at: [Link]
- AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.
- Sigma-Aldrich. (n.d.). Fmoc-D-1-Nal-OH Product Page.
- PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). Safety Data Sheet for 7-(Fmoc-amino)heptanoic acid.
-
Mortensen, U., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3369–3374. Available at: [Link]
- ChemScene. (n.d.). Fmoc-D-1-Nal-OH.
-
Isidro-Llobet, A., et al. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
- AAPPTec. (n.d.). Safety Data Sheet for Fmoc-2-Nal-OH.
- Watson International. (n.d.). This compound CAS 511272-48-3.
- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
- chemBlink. (n.d.). SDS of (R)-N-Fmoc-2-Naphthylalanine, Safety Data Sheets, CAS 138774-94-4.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid | C28H23NO4 | CID 7023371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. watson-int.com [watson-int.com]
- 4. Fmoc- D -1-Nal-OH ≥96.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. SDS of (R)-N-Fmoc-2-Naphthylalanine, Safety Data Sheets, CAS 138774-94-4 - chemBlink [chemblink.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Coupling of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid
Introduction: Navigating the Challenges of Sterically Demanding β-Amino Acids
Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid is a crucial building block in modern peptidomimetic and drug discovery research. Its structure, characterized by a β-amino acid backbone and a bulky, hydrophobic naphthyl moiety, imparts unique conformational constraints and properties to peptide sequences, often enhancing proteolytic stability and receptor binding affinity.[1][2] However, these same structural features present a significant synthetic challenge. The steric hindrance posed by the naphthyl group, proximal to the carboxylic acid function, can severely impede the efficiency of amide bond formation during standard peptide synthesis protocols.
This guide provides a detailed analysis of coupling reagent selection and optimization for the successful incorporation of this sterically demanding amino acid. We will explore the mechanistic underpinnings of various reagent classes, present field-proven protocols, and offer troubleshooting strategies to empower researchers to overcome these synthetic hurdles.
The Core Principle: Carboxyl Group Activation
The formation of a peptide bond requires the conversion of a chemically stable carboxylic acid into a more reactive species capable of undergoing nucleophilic attack by the free amine of the growing peptide chain.[3] Coupling reagents are designed to achieve this activation, typically by forming a highly reactive active ester intermediate. The choice of reagent dictates the nature of this intermediate, its reactivity, and its susceptibility to side reactions, most notably racemization.
Caption: General workflow of peptide bond formation.
A Comparative Analysis of Premier Coupling Reagents
For a sterically hindered amino acid like this compound, the choice of coupling reagent is the most critical parameter for success. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient.[4] More potent activating systems are required.
Aminium/Uronium Salts: The Gold Standard for Difficult Couplings
This class of reagents, which includes HATU, HBTU, and COMU, has become the method of choice for challenging sequences.[5] They operate by forming highly reactive active esters that can overcome significant steric barriers.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as superior for coupling sterically hindered amino acids.[6] Its enhanced performance is attributed to the 7-azabenzotriazole (OAt) moiety. The pyridine nitrogen in the OAt group is believed to provide a neighboring group participation effect, stabilizing the transition state of the aminolysis step and accelerating the reaction.[7] This leads to higher coupling efficiencies, faster kinetics, and a reduced risk of racemization compared to its benzotriazole analogue, HBTU.[8]
Caption: Simplified mechanism of HATU-mediated coupling.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU demonstrates coupling efficiencies comparable to HATU.[5][9] Its key advantages lie in safety and convenience. It incorporates the Oxyma Pure moiety directly, replacing the potentially explosive HOBt or HOAt additives.[9] Furthermore, its byproducts exhibit enhanced solubility, simplifying purification steps.[5]
Carbodiimide/Additive Systems: A Classic and Cost-Effective Approach
-
DIC / Oxyma: The combination of Diisopropylcarbodiimide (DIC) with an additive remains a robust and widely used method. While Hydroxybenzotriazole (HOBt) was the traditional additive, Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) has emerged as a superior alternative.[10] Oxyma has been shown to provide better yields and purity, particularly in difficult couplings, while being a non-explosive and safer reagent to handle.[11][12] The combination of DIC with Oxyma is a potent system that can be effective for many sequences, though it may require longer reaction times or double coupling for extremely hindered residues compared to HATU.[12]
Data-Driven Reagent Selection
The following table summarizes the key characteristics of the recommended coupling systems for this compound.
| Reagent System | Class | Relative Reactivity | Racemization Risk | Key Advantages | Primary Considerations |
| HATU / DIPEA | Aminium Salt | Very High | Very Low | Superior efficiency and speed for hindered residues.[6][8] | Higher cost; can react with free N-terminus if used in large excess.[8] |
| COMU / DIPEA | Uronium Salt | Very High | Very Low | High reactivity comparable to HATU; safer (non-explosive); soluble byproducts.[5][9] | Higher cost than carbodiimide systems. |
| DIC / OxymaPure® | Carbodiimide | High | Low | Cost-effective; safer than HOBt/HOAt; good performance.[10][12] | May require longer reaction times or double coupling for this specific amino acid.[4][12] |
| HBTU / DIPEA | Aminium Salt | High | Low | Effective for many standard couplings. | Generally less effective than HATU for severely hindered residues.[6] |
Detailed Protocols for Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for manual SPPS on a standard solid support (e.g., Rink Amide resin). All steps should be performed in a reaction vessel with appropriate agitation.
Caption: The iterative workflow of an Fmoc-SPPS cycle.
Mandatory Pre-Coupling Steps
-
Resin Swelling: Swell the resin in Dimethylformamide (DMF) for 30-60 minutes prior to the first deprotection step.[6]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.[6]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirmation of Free Amine (Kaiser Test): Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of the free primary amine, indicating readiness for the coupling step.[6]
Protocol A: High-Efficiency Coupling with HATU (Primary Recommendation)
This protocol is optimized to overcome the steric hindrance of this compound.
-
Reagents (per 1 equivalent of resin functional groups):
-
This compound: 3.0 eq.
-
HATU: 2.9 eq.
-
N,N-Diisopropylethylamine (DIPEA): 6.0 eq.
-
Solvent: DMF or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
In a separate vial, dissolve the this compound and HATU in the solvent (e.g., DMF).
-
Add the DIPEA to this solution and vortex briefly. Allow this pre-activation to proceed for 1-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm reaction completion (negative result: clear/yellow beads).
-
Protocol B: Robust and Economical Coupling with DIC/Oxyma
This protocol provides a reliable and cost-effective alternative to aminium salt reagents.
-
Reagents (per 1 equivalent of resin functional groups):
-
This compound: 3.0 eq.
-
OxymaPure®: 3.0 eq.
-
DIC: 3.0 eq.
-
Solvent: DMF or NMP
-
-
Procedure:
-
Add the this compound and OxymaPure® to the deprotected peptide-resin, dissolved in a minimal amount of DMF.
-
Add the DIC to the reaction vessel. This "in-situ" activation method often yields better results.[11]
-
Agitate the reaction mixture for 4-6 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm reaction completion.
-
Troubleshooting and Advanced Strategies
If the Kaiser test remains positive after the initial coupling reaction, it indicates incomplete acylation. This is a common issue with sterically hindered residues.
-
Immediate Action: Double Coupling: Do not proceed to the next deprotection step. Immediately repeat the coupling protocol using a fresh preparation of the activated amino acid.[4] This is often sufficient to drive the reaction to completion.
-
Solvent Optimization: For sequences prone to aggregation, switching the solvent from DMF to NMP is highly recommended. NMP has superior solvating properties that can disrupt secondary structures and improve reaction kinetics.[4]
-
Extended Reaction Time: Steric hindrance slows down the reaction rate.[4] Extending the coupling time (e.g., overnight) can significantly improve the yield, but this should be balanced against the potential for side reactions.
-
Microwave-Assisted SPPS (MA-SPPS): If available, microwave synthesizers are extremely effective at driving difficult couplings to completion by using microwave energy to rapidly heat the reaction.[4] This can dramatically shorten reaction times and improve yields.
Conclusion
The successful incorporation of this compound is critically dependent on the use of a potent coupling reagent capable of overcoming significant steric hindrance. Experimental evidence consistently supports the use of HATU as the premier choice, offering the highest efficiency and fastest reaction rates.[6] For situations where cost is a primary driver, the DIC/Oxyma system provides a robust and safe alternative, though it may necessitate longer reaction times or a double coupling strategy. By carefully selecting the coupling system and employing rigorous in-process monitoring like the Kaiser test, researchers can confidently incorporate this valuable and challenging building block into their synthetic peptides.
References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
-
Abdel-Moty, S. G., Al-Said, M. S., Al-Dosary, Z. A., & El-Faham, A. (2016). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 21(7), 893. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oxymapure.com [oxymapure.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Fmoc Deprotection of 3-Amino-3-(2-naphthyl)-propionic acid Containing Peptides
Abstract
The incorporation of non-proteinogenic amino acids like 3-Amino-3-(2-naphthyl)-propionic acid, a β-amino acid analog of phenylalanine, is a critical strategy in modern peptidomimetic and drug design. These residues impart unique conformational constraints, enhance proteolytic stability, and can modulate biological activity. However, the bulky and hydrophobic nature of the naphthyl group presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the critical Nα-Fmoc deprotection step. Incomplete deprotection leads to deletion sequences and complex purification challenges. This application note provides an in-depth analysis of the mechanistic challenges and offers validated, step-by-step protocols for achieving efficient and complete Fmoc removal for these sterically hindered peptides.
Introduction: The Challenge of Steric Hindrance
Standard Fmoc-based SPPS relies on the efficient and repeated removal of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group to elongate the peptide chain. This is typically accomplished using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][2][3] The reaction proceeds via a base-catalyzed β-elimination (E1cb) mechanism.[1][4][5] However, when the peptide sequence contains sterically demanding residues such as 3-Amino-3-(2-naphthyl)-propionic acid, two primary issues can compromise deprotection efficiency:
-
Steric Occlusion: The large, rigid naphthyl side chain can physically block the approach of the piperidine base to the acidic proton on the fluorenyl group, significantly slowing the reaction rate.[6]
-
Peptide Aggregation: The hydrophobicity of the naphthyl group can promote inter- and intra-chain aggregation on the solid support. This aggregation can render the N-terminus inaccessible to the deprotection reagent, leading to a fraction of peptide chains failing to deprotect.[4][6]
Failure to achieve complete deprotection results in the capping of the unreacted amine in the subsequent coupling step, leading to the formation of deletion peptides that are often difficult to separate from the target peptide. Therefore, optimizing the deprotection step is paramount for the successful synthesis of these complex peptides.
Mechanistic Overview of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[4][7]
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring system.[4][5]
-
β-Elimination: This deprotonation leads to a β-elimination reaction, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[1][4][5]
-
Scavenging: The excess amine base in the reaction mixture traps the electrophilic DBF, forming a stable adduct that is washed away.[1][4][5]
This entire process is illustrated below.
Caption: Base-catalyzed E1cb mechanism of Fmoc deprotection.
Protocols for Enhanced Deprotection
To overcome the challenges posed by 3-Amino-3-(2-naphthyl)-propionic acid, modifications to the standard deprotection protocol are necessary. We present a standard protocol for initial trials and an optimized protocol for sequences that exhibit significant difficulty.
3.1. Materials and Reagents
-
Fmoc-peptide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
HPLC grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
3.2. Standard Deprotection Protocol (Manual Synthesis)
This protocol extends the treatment time to allow for more complete deprotection.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate gently for 5 minutes.
-
Main Deprotection: Drain the solution and add a fresh 20% piperidine/DMF solution. Agitate for an additional 20-25 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Confirmation (Optional but Recommended): Perform a Kaiser test or a small-scale cleavage and HPLC analysis to confirm the absence of the Fmoc group before proceeding to the next coupling step.
3.3. Optimized Protocol for Difficult Sequences
For particularly stubborn sequences where aggregation is suspected, the use of a stronger, non-nucleophilic base like DBU can be highly effective.[8] DBU is a much faster deprotection agent than piperidine.[8]
Scientist's Note: DBU is a non-nucleophilic base and will not form a stable adduct with the dibenzofulvene byproduct.[8] Therefore, a small amount of piperidine is often included as a scavenger.[8] Caution: DBU is a strong catalyst for aspartimide formation and should not be used if aspartic acid is present in the sequence.[8]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 2% DBU and 2% piperidine in DMF (v/v/v).
-
Deprotection Treatment: Drain the DMF from the resin and add the DBU/piperidine/DMF cocktail. Agitate for 2 minutes.
-
Second Treatment: Drain the solution and add a fresh portion of the deprotection cocktail. Agitate for an additional 5-8 minutes.[3]
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 6 x 1 min) to ensure all reagents are removed.
-
Confirmation: A confirmatory test is critical when using this powerful reagent system to ensure complete deprotection and reagent removal.
Experimental Workflow and Monitoring
A systematic workflow is essential for successful synthesis. The following diagram outlines the key decision points and actions during the deprotection cycle.
Caption: Decision workflow for Fmoc deprotection of hindered peptides.
Data and Troubleshooting
Monitoring the deprotection reaction is crucial. The Fmoc group's strong UV absorbance can be used to monitor reaction completion photometrically.[1] HPLC analysis of a small cleavage sample is the most definitive method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Fmoc-peptide observed in HPLC) | 1. Insufficient reaction time. 2. Steric hindrance from naphthyl group.[6] 3. Peptide aggregation on resin.[6] | 1. Increase deprotection time with the standard protocol. 2. Switch to the optimized protocol using 2% DBU / 2% piperidine.[8] 3. Consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) which can disrupt aggregation.[9] |
| Deletion Sequence (-1 AA mass observed) | Incomplete deprotection in the previous cycle. | Implement the optimized protocol for all subsequent deprotection steps. Ensure thorough washing between steps. |
| Side Reactions (e.g., aspartimide formation) | Over-exposure to strong base, especially DBU.[8] | Use the standard piperidine protocol if possible. If DBU is necessary, keep exposure times to the absolute minimum required for complete deprotection. |
Conclusion
The successful synthesis of peptides containing 3-Amino-3-(2-naphthyl)-propionic acid requires careful consideration of the Fmoc deprotection step. While standard conditions may suffice for some sequences, the inherent steric bulk and hydrophobicity of the naphthyl moiety often necessitate extended reaction times or the use of more potent deprotection reagents like DBU. By understanding the underlying mechanistic challenges and employing the optimized protocols and monitoring strategies detailed in this note, researchers can significantly improve the yield and purity of these valuable, complex peptides.
References
-
Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
Chiang, K.-P., et al. (2018). Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. Available from: [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available from: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Available from: [Link]
-
Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Available from: [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. Available from: [Link]
-
Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Available from: [Link]
-
Cárdenas, C., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available from: [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. Available from: [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation with Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid
Introduction
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and materials science. The strategic introduction of non-canonical amino acids into peptides and proteins offers a powerful method to enhance therapeutic properties, introduce novel functionalities, and probe biological systems.[1] Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid, a derivative of β-alanine featuring a bulky, hydrophobic naphthyl group, is a valuable building block for such modifications.[2][3]
The unique properties of the naphthyl moiety, including its aromaticity and hydrophobicity, can be leveraged to improve peptide stability, modulate receptor-binding affinities, and introduce fluorescent reporters.[2][3][4][5] This guide provides a comprehensive overview and detailed protocols for the two primary methods of incorporating this versatile amino acid into target molecules: Solid-Phase Peptide Synthesis (SPPS) and solution-phase conjugation.
Physicochemical Properties and Handling
Understanding the characteristics of this compound is critical for its successful application.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₃NO₄ | [6] |
| Molecular Weight | 437.5 g/mol | [6] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, DCM) | [3] |
| Storage | Store at 2-8°C, protected from light and moisture | --- |
Handling: As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood.
Core Principle: Amide Bond Formation
Both SPPS and solution-phase methods rely on the formation of a stable amide bond between the carboxylic acid of this compound and a primary or secondary amine on the target molecule. This reaction requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[7]
Common activation strategies involve the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[8] More efficient, modern coupling reagents are phosphonium or aminium salts, such as HATU, which offer faster reaction times and higher yields, especially for sterically hindered amino acids like the one discussed here.[7][8][9]
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for building custom peptides amino acid by amino acid on a solid resin support.[10][] The Fmoc/tBu strategy is widely used due to its mild deprotection conditions.[12] The incorporation of a bulky, unnatural amino acid like this compound follows the standard SPPS cycle but requires optimized coupling conditions to overcome potential steric hindrance.[1]
SPPS Workflow Diagram
Caption: Iterative cycle of Fmoc-SPPS for peptide synthesis.
Detailed Step-by-Step Protocol (Manual Synthesis, 0.1 mmol scale)
This protocol assumes the use of Rink Amide resin for a C-terminal amide peptide.
-
Resin Swelling:
-
Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.
-
Add ~5 mL of N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.[13]
-
-
Initial Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (~5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat with a fresh 20% piperidine solution for 10 minutes, then drain.[14]
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of this compound:
-
Causality: Due to the steric bulk of the naphthyl group, a powerful coupling reagent like HATU is strongly recommended to ensure efficient acylation and prevent deletion sequences.[8]
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HATU (0.39 mmol, 3.9 eq), in DMF (~2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result, indicated by colorless or yellow beads, signifies a complete reaction).[13]
-
If the test is positive, the coupling step may be repeated.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycle for each subsequent amino acid in the peptide sequence.[][15]
-
-
Final Cleavage and Deprotection:
-
Causality: A "cleavage cocktail" containing Trifluoroacetic acid (TFA) is used to simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are included to trap reactive cations generated during this process, preventing side reactions.[16]
-
After the final amino acid is coupled and deprotected, wash the resin with Dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail (~5 mL) to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether (~40 mL).
-
A white precipitate (the crude peptide) should form. If precipitation is difficult for short or hydrophilic peptides, evaporation of the TFA may be necessary first.[17]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Solution-Phase Conjugation to a Primary Amine
This method is ideal for labeling proteins (e.g., on lysine residues), functionalized surfaces, or amine-containing small molecules. The protocol uses the common and efficient EDC/NHS chemistry to create a stable amine-reactive intermediate.[18]
Solution-Phase Conjugation Workflow
Caption: Two-step solution-phase conjugation via an NHS-ester.
Detailed Step-by-Step Protocol (Labeling a Protein)
This protocol describes a two-step approach to maximize efficiency and minimize unwanted protein cross-linking.
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS (for aqueous reactions) to room temperature before opening.
-
Prepare an "Activation Buffer," such as 0.1 M MES, pH 4.7-6.0. Causality: EDC activation is most efficient at a slightly acidic pH.[18]
-
Prepare a "Conjugation Buffer," such as PBS, pH 7.2-8.0. Causality: The reaction of the NHS-ester with the amine is most efficient at a neutral to slightly basic pH.[18]
-
Dissolve the target protein in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in an organic solvent like DMF or DMSO (e.g., 10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine this compound (10-20 fold molar excess over the protein), EDC (e.g., 2 mM final concentration), and Sulfo-NHS (e.g., 5 mM final concentration) in Activation Buffer. The total reaction volume should be kept small.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated Fmoc-amino acid solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to consume any unreacted NHS-esters.[18]
-
Remove excess, unreacted Fmoc-amino acid and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis against the Conjugation Buffer.[18]
-
Characterization of the Bioconjugate
Proper characterization is essential to confirm the success of the conjugation and assess the purity of the final product.
| Technique | Purpose | Key Insights |
| RP-HPLC | Purity assessment and purification.[19] | The increased hydrophobicity from the naphthyl group will significantly increase the retention time of the conjugate compared to the unmodified peptide/protein.[19][20] A gradient of water/acetonitrile with 0.1% TFA is commonly used.[21][22] |
| Mass Spectrometry | Identity confirmation. | ESI-MS or MALDI-TOF will confirm the covalent addition by showing an increase in the molecular weight corresponding to the mass of the added this compound moiety (minus water).[23][24][25] |
| UV-Vis Spectroscopy | Quantification and confirmation. | The conjugate will exhibit characteristic absorbance from the Fmoc group (~265, 301 nm) and the naphthyl group (~280 nm), which can be used for qualitative confirmation. |
References
-
FooDB. (2015). Showing Compound propanoate (FDB031132). Retrieved from [Link]
-
Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Jäschke, A., et al. (1995). Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry. Nucleic Acids Research. Retrieved from [Link]
-
Aguilar, M. I. (2004). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]
-
LifeTein. (2025). Unusual Amino Acids: Naphthylalanine. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Chahrour, A., et al. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Pharmaceuticals. Retrieved from [Link]
-
Li, X., et al. (2013). A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharideamino acids. Chemical Communications. Retrieved from [Link]
-
Iris Biotech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chahrour, A., et al. (2019). Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Royal Society of Chemistry. Retrieved from [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]
-
Nortcliffe, C. (2023). Characterisation of a peptide conjugate and impurities. Sterling Pharma Solutions. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chemical Society Reviews. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Sandra, K., et al. (2018). Peptide Map of Monoclonal Antibodies and Antibody–Drug Conjugates Using Micro-Pillar Array Columns Combined with Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Biotage. (2023). How to purify hydrophilic peptides - Why won't my peptide stick to my column?. Retrieved from [Link]
-
ResearchGate. (2023). How can I percipitate short peptides after resin cleavage from Rink Amide?. Retrieved from [Link]
-
LookChem. (n.d.). Cas 112883-43-9, FMOC-2-NAL-OH. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Amino-3-(2-naphthyl)-propionic acid. Retrieved from [Link]
-
Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lifetein.com [lifetein.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lookchem.com [lookchem.com]
- 6. Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid | C28H23NO4 | CID 7023371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. renyi.hu [renyi.hu]
- 21. researchgate.net [researchgate.net]
- 22. harvardapparatus.com [harvardapparatus.com]
- 23. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jchemrev.com [jchemrev.com]
- 25. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid Coupling
Welcome to the technical support guide for troubleshooting incomplete coupling of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will delve into the underlying causes of coupling difficulties with this sterically hindered amino acid and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to couple?
A1: The primary challenge arises from steric hindrance. The bulky 2-naphthyl group attached to the β-carbon significantly obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric clash can slow down the reaction rate and lead to incomplete coupling.[1]
Q2: Are there specific coupling reagents that are more effective for this type of amino acid?
A2: Yes, for sterically hindered amino acids, more potent coupling reagents are generally recommended. Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are often more effective than standard carbodiimide reagents like DCC or DIC.[2] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[3]
Q3: Can I simply extend the coupling time to solve the issue?
A3: While extending the reaction time can sometimes improve coupling efficiency, it is not always a complete solution for severely hindered amino acids.[4] Prolonged reaction times can also increase the risk of side reactions, such as racemization. A more robust approach involves optimizing the entire coupling protocol, including the choice of reagents, solvents, and temperature.
Q4: What is "capping" and should I use it when I suspect incomplete coupling?
A4: Capping is the process of permanently blocking any unreacted N-terminal amino groups on the peptide chain after a coupling step.[4] This is typically done using acetic anhydride. If you have an incomplete coupling, capping is crucial to prevent the formation of deletion sequences (peptides missing one amino acid), which can be difficult to separate from the target peptide during purification.[4]
Troubleshooting Guide: Incomplete Coupling
This section provides a systematic approach to diagnosing and resolving incomplete coupling issues with this compound.
Problem 1: Low Coupling Efficiency Detected by Monitoring Test (e.g., Kaiser or Chloranil Test)
Q: My Kaiser test (or other ninhydrin-based test) remains positive, indicating free amines even after a standard coupling protocol. What is the primary cause and how do I fix it?
A: The Root Cause: A positive colorimetric test post-coupling points directly to unreacted N-terminal amines on the resin. With this compound, this is almost certainly due to the steric hindrance of the naphthyl group preventing the activated amino acid from reaching the reactive site. Standard coupling conditions are often insufficient to drive this difficult reaction to completion.[5]
Solution Workflow:
Caption: Troubleshooting workflow for a positive Kaiser test.
Step-by-Step Protocol:
-
Re-evaluate Your Coupling Reagent:
-
If you are using a carbodiimide (DCC, DIC): These are often too slow for such a hindered residue.[2] Switch to a more potent uronium/aminium or phosphonium salt.
-
Recommended Reagents: HATU, HCTU, or COMU are excellent choices due to their high reactivity.[3][6] PyBOP is also a strong alternative.[2]
-
-
Perform a Double Coupling:
-
After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and wash the resin with DMF.
-
Prepare a fresh solution of this compound, coupling reagent, and base, and add it to the resin for a second coupling cycle.[4] This provides a fresh supply of activated amino acid to react with the remaining free amines.
-
-
Incorporate a Capping Step:
-
After the second coupling, if a monitoring test still indicates the presence of free amines, it is essential to cap them.
-
Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF) and treat the resin for 15-30 minutes. This will acetylate any remaining free amines, preventing them from reacting in subsequent steps and simplifying final purification.[4]
-
Problem 2: Appearance of Deletion Sequences in Final Product Analysis (LC-MS)
Q: My final LC-MS analysis shows a significant peak corresponding to the mass of my target peptide minus the mass of the naphthyl-amino acid residue. What went wrong?
A: The Root Cause: This is a direct consequence of incomplete coupling in a previous step that was not followed by an effective capping procedure. The unreacted amino groups from the incomplete coupling of this compound were then available to react with the next amino acid in the sequence, leading to a "deletion peptide."[7]
Solution Workflow:
Caption: Strategy to prevent deletion sequences.
Preventative Measures for Re-synthesis:
-
Optimize the Coupling Protocol (as described in Problem 1):
-
Enhance Solvation:
-
Poor solvation of the growing peptide chain can contribute to incomplete reactions.[5]
-
Consider using a solvent mixture that disrupts secondary structures, such as adding a small percentage of DMSO (up to 20%) to your DMF.
-
Using a resin with better swelling properties, like a PEG-based resin (e.g., ChemMatrix®), can also significantly improve reaction kinetics.[5]
-
-
Mandatory Capping:
-
Make capping a non-negotiable step immediately following the coupling of this hindered amino acid, regardless of the outcome of a monitoring test. This provides insurance against the formation of deletion sequences.
-
Optimized Coupling Protocols
The following protocols are designed to maximize the coupling efficiency of this compound.
Protocol 1: High-Efficiency HATU Coupling
This protocol leverages the high reactivity of HATU, a standard for difficult couplings.[8]
Reagents & Molar Equivalents:
| Component | Equivalents (relative to resin capacity) |
| This compound | 4.0 |
| HATU | 3.9 |
| N,N-Diisopropylethylamine (DIPEA) | 8.0 |
Step-by-Step Procedure:
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.[9]
-
Wash the resin thoroughly with DMF (5-7 times).
-
In a separate vessel, pre-activate the this compound by dissolving it with HATU in DMF. Add the DIPEA and allow the mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Perform a monitoring test (e.g., Kaiser test).
-
If the test is positive, drain the vessel, wash with DMF, and perform a second coupling with fresh reagents for another 2 hours.
-
After the final coupling, wash the resin thoroughly with DMF.
-
Proceed with a capping step using acetic anhydride/DIPEA in DMF for 30 minutes to block any remaining unreacted amines.[4]
Protocol 2: Carbodiimide (DIC) / Oxyma Pure Coupling
While less potent than HATU, a carbodiimide-based activation can be effective when paired with an advanced additive like Oxyma Pure, which is a safer and often more effective alternative to HOBt.[3]
Reagents & Molar Equivalents:
| Component | Equivalents (relative to resin capacity) |
| This compound | 5.0 |
| Oxyma Pure | 5.0 |
| N,N'-Diisopropylcarbodiimide (DIC) | 5.0 |
Step-by-Step Procedure:
-
Swell and deprotect the resin as described in Protocol 1.
-
In a separate vessel, dissolve the this compound and Oxyma Pure in DMF.
-
Add the DIC to the amino acid/Oxyma solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated mixture to the resin.
-
Let the coupling reaction proceed for 4-6 hours. A slight elevation in temperature (e.g., to 40°C) can be beneficial but should be used with caution to avoid side reactions.
-
Perform a monitoring test. A double coupling is highly recommended with this method for this specific amino acid.
-
Wash the resin and proceed with a mandatory capping step.
References
-
Albericio, F., & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1758-1777. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50058-50067. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3857-3860. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. ACS Omega, 5(1), 16-26. Retrieved from [Link]
-
Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
GenScript. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(S)-3-Amino-3-(2-bromophenyl)propionic Acid in Modern Peptide Synthesis. Retrieved from [Link]
-
Gauthier, M.-È., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Retrieved from [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. jpt.com [jpt.com]
- 3. bachem.com [bachem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Technical Guide to Preserving Chiral Integrity: The Case of Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptide-based therapeutics, the stereochemical purity of each amino acid building block is paramount. The introduction of even minute quantities of the incorrect enantiomer can drastically alter a peptide's three-dimensional structure, receptor binding affinity, and ultimately, its biological activity and therapeutic efficacy. This guide provides an in-depth analysis of the chiral stability of the unnatural amino acid Fmoc-(R)-3-Amino-3-(2-naphthyl)-propionic acid, a building block increasingly utilized to impart unique structural and functional properties to novel peptides.
We will explore the mechanistic underpinnings of epimerization in the context of Solid-Phase Peptide Synthesis (SPPS) and present a comparative analysis of coupling methodologies to mitigate this deleterious side reaction. This guide is intended to serve as a practical resource for researchers, enabling the rational design of synthetic protocols that preserve the chiral fidelity of this and other sterically hindered, racemization-prone amino acid derivatives.
The Specter of Epimerization in Fmoc-SPPS
The widely adopted Fmoc/tBu strategy for SPPS, while offering mild deprotection conditions, is not without its challenges.[1] One of the most critical is the potential for racemization, or more accurately, epimerization, of the activated amino acid during the coupling step.[2] This loss of stereochemical integrity is particularly pronounced for certain amino acids, including those with bulky side chains or those whose α-proton is more susceptible to abstraction.
The primary mechanism of epimerization during coupling involves the formation of a planar oxazolone intermediate.[3] The activation of the carboxylic acid of the incoming Fmoc-amino acid, a prerequisite for amide bond formation, renders the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a transient, achiral enolate which can then be protonated from either face, resulting in a mixture of enantiomers.
Caption: Mechanism of epimerization via oxazolone formation.
This compound, being a β-amino acid with a bulky, electron-rich naphthyl group, presents a significant risk of epimerization. The steric hindrance of the naphthyl moiety can slow down the desired aminolysis reaction, providing a larger window of opportunity for the competing epimerization pathway.
Comparative Analysis of Coupling Reagents for Chiral Stability
The choice of coupling reagent is a critical determinant in minimizing epimerization.[4] These reagents differ in their activation mechanism and the reactivity of the resulting activated species, which in turn influences the propensity for α-proton abstraction. We present here a comparative overview of common coupling reagents and their expected performance in preserving the chiral integrity of this compound.
| Coupling Reagent Class | Examples | Expected Epimerization Risk with this compound | Rationale |
| Carbodiimides | DIC, DCC | Low to Moderate | Form symmetric anhydrides or HOBt/Oxyma esters which are less prone to direct α-proton abstraction. The addition of additives is crucial.[5] |
| Phosphonium Salts | PyBOP, PyAOP | Moderate to High | Generate highly reactive phosphonium-based active esters that can be susceptible to base-catalyzed epimerization, especially with prolonged activation times. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Moderate to High | Form highly reactive aminium/uronium active esters. The presence of a base is required for activation, which can promote epimerization.[6] |
| Immonium Salts | COMU | Low to Moderate | Generally considered to have a lower propensity for racemization compared to traditional uronium/phosphonium reagents.[7] |
| Other | DEPBT | Low | Known for its ability to suppress racemization, particularly with sterically hindered or racemization-prone amino acids.[8] |
Note: This table provides a qualitative comparison based on established principles and data from analogous systems. The actual degree of epimerization can vary depending on the specific reaction conditions.
Experimental Protocols for Assessing Chiral Purity
To empirically determine the optimal coupling conditions for incorporating this compound while minimizing epimerization, a systematic study should be conducted. The following protocols outline a robust methodology for such an investigation.
Workflow for Comparative Analysis of Coupling Reagents
Caption: Experimental workflow for comparing coupling reagents.
Step-by-Step Protocol: Synthesis and Analysis of a Model Peptide
-
Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Synthesis of a Model Dipeptide: Synthesize a simple dipeptide on the resin, for example, by coupling Fmoc-Gly-OH to the resin-bound amine. This provides a defined N-terminal amine for the subsequent coupling of the target amino acid.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.[9]
-
Coupling of this compound:
-
Divide the resin into equal portions.
-
To each portion, add a solution of this compound pre-activated with a different coupling reagent (e.g., DIC/Oxyma, HATU, COMU, DEPBT) in the presence of a suitable base (e.g., DIPEA, collidine).
-
Allow the coupling reactions to proceed for a standardized period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).
-
-
Cleavage and Deprotection: Cleave the resulting tripeptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Chiral HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent.
-
Analyze the sample using a chiral HPLC column capable of separating the diastereomeric peptides.
-
Quantify the percentage of the undesired (S)-epimer relative to the desired (R)-isomer by integrating the peak areas in the chromatogram.[10]
-
Mitigating Epimerization: Best Practices and Alternative Building Blocks
Based on the mechanistic understanding and comparative data, several strategies can be employed to minimize epimerization when incorporating this compound:
-
Choice of Coupling Reagent: For this sterically hindered and potentially racemization-prone amino acid, carbodiimide-based coupling with an additive like Oxyma (e.g., DIC/Oxyma) or the use of a low-racemization reagent such as COMU or DEPBT is recommended.[7][8]
-
Base Selection: Employ a weaker, more sterically hindered base like collidine instead of DIPEA to reduce the rate of α-proton abstraction.[11]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to disfavor the epimerization pathway.[11]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound amine to reduce the time the activated species is exposed to basic conditions.[6]
Alternative Chiral Building Blocks
For applications where the specific properties of the 2-naphthyl group are not essential, or if epimerization remains a persistent issue, researchers can consider alternative unnatural amino acids.[12]
| Alternative Building Block | Key Features | Potential Advantages in Chiral Stability |
| Fmoc-(R)-3-Amino-3-phenyl-propionic acid | Phenyl group instead of naphthyl. | Less steric hindrance may lead to faster coupling and reduced epimerization. |
| Fmoc-β-Homophenylalanine | Phenyl group is one carbon further from the chiral center. | Increased distance of the bulky group from the acidic α-proton may reduce the propensity for abstraction. |
| Constrained β-Amino Acids | e.g., cyclically constrained analogs. | The rigid structure can disfavor the formation of the planar enolate intermediate. |
Conclusion
The successful incorporation of this compound with high chiral purity is achievable through a rational and evidence-based approach to peptide synthesis. By understanding the mechanisms of epimerization and carefully selecting coupling reagents, bases, and reaction conditions, researchers can effectively mitigate this unwanted side reaction. The experimental protocols and comparative data presented in this guide provide a framework for optimizing synthetic strategies, ensuring the production of chirally pure peptides for downstream applications in drug discovery and development. The continuous exploration of novel coupling reagents and a thorough analytical characterization of synthetic peptides will remain critical in advancing the field of peptide therapeutics.
References
- Al-Warhi, T., Al-Hazmi, A., & El-Faham, A. (2012). A review of recent developments in peptide coupling reagents. Journal of the Saudi Chemical Society, 16(2), 97-116.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Han, Y., & Albericio, F. (2014). An overview of the recent advances in peptide coupling reagents. Molecules, 19(2), 1545-1571.
- Wu, Y., & Xu, J. C. (2001). Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Tetrahedron, 57(39), 8171-8178.
- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
- Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143-148.
- ChemRxiv. (2022).
- ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?
- Hu, L., et al. (2022). Modular Synthesis of Unnatural Peptides via Rh(III)‐Catalyzed Diastereoselective Three‐Component Carboamidation Reaction.
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Zhang, L., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 698870.
- Rocchiccioli, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4584.
- Kawasaki, H., & Uesugi, K. (2020). Chirality control of inorganic materials and metals by peptides or amino acids. Symmetry, 12(11), 1827.
- Li, Y., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(10), 2166-2172.
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
- Strege, M. A., & Tabb, D. L. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
- Slaninova, J., et al. (2005). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
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A Deep Dive into Stereoisomeric Bioactivity: Comparing Peptides with (R)- vs. (S)-3-Amino-3-(2-naphthyl)-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide therapeutics, the precise three-dimensional arrangement of atoms, or stereochemistry, can be the determining factor between a potent drug candidate and an inactive molecule. This guide delves into the critical role of stereochemistry by comparing the biological activities of peptides incorporating the (R) and (S) enantiomers of the non-proteinogenic amino acid, 3-Amino-3-(2-naphthyl)-propionic acid. The introduction of such β-amino acids can significantly influence a peptide's conformational stability and resistance to enzymatic degradation. Understanding the impact of their stereochemistry is paramount for rational drug design.
The Decisive Role of Chirality in Peptide Function
The incorporation of non-natural amino acids with specific stereochemistry is a powerful tool in medicinal chemistry to enhance the therapeutic properties of peptides. The orientation of side chains, governed by the chiral center, dictates the peptide's ability to bind to its target receptor. In the case of GnRH antagonists, for instance, the introduction of D-amino acids (a designation related to the R/S configuration) at specific positions is a well-established strategy to improve receptor binding affinity and metabolic stability. This is because the altered stereochemistry can induce a more favorable conformation for receptor interaction and make the peptide less recognizable to degradative enzymes.
Hypothetical Performance Comparison
Based on established principles in peptide chemistry and SAR studies of related compounds, we can project the likely differences in biological activity between two hypothetical diastereomeric peptides, where the only variation is the stereocenter of the 3-Amino-3-(2-naphthyl)-propionic acid residue. For the purpose of this guide, we will consider a generic GnRH antagonist peptide as our model system.
| Parameter | Peptide with (R)-3-Amino-3-(2-naphthyl)-propionic acid | Peptide with (S)-3-Amino-3-(2-naphthyl)-propionic acid | Rationale |
| Receptor Binding Affinity (Ki) | Expected to be Lower (Higher Affinity) | Expected to be Higher (Lower Affinity) | The (R)-configuration may orient the bulky naphthyl group in a manner that enhances hydrophobic interactions within the receptor binding pocket, a common feature in potent GnRH antagonists. |
| In vitro Bioactivity (IC50) | Expected to be Lower | Expected to be Higher | Higher binding affinity generally translates to a lower concentration required to inhibit the biological target's function. |
| Enzymatic Stability | Expected to be Higher | Expected to be Lower | The unnatural (R)-configuration can sterically hinder the approach of proteases, leading to a longer biological half-life. |
| In vivo Efficacy | Potentially Higher | Potentially Lower | A combination of higher receptor affinity and improved stability would likely result in greater efficacy in a biological system. |
Experimental Workflows: A Guide to Comparative Analysis
To empirically determine the biological activity of these diastereomeric peptides, a systematic experimental approach is required. This involves the synthesis of the peptides, their purification and characterization, and subsequent biological evaluation.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The method of choice for synthesizing these modified peptides is Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Workflow for Solid-Phase Peptide Synthesis:
A Senior Application Scientist's Guide to Leveraging the Naphthyl Group in Peptide-Protein Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular recognition, the specific and high-affinity binding of a peptide to its protein target is the cornerstone of therapeutic innovation and biological understanding. While the 20 canonical amino acids offer a substantial chemical vocabulary, the strategic incorporation of non-canonical amino acids (ncAAs) provides an expanded toolkit to modulate and enhance these interactions.[1][2] Among the arsenal of available ncAAs, those bearing a naphthyl group—most commonly 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal)—have emerged as powerful tools for optimizing peptide ligands.
This guide provides an in-depth comparison of the naphthyl group against other common amino acid side chains, supported by experimental data and detailed protocols. We will explore the physicochemical rationale for its use, the mechanisms by which it enhances binding, and the quantitative methods required to validate its impact.
The Naphthyl Group: A Physicochemical Powerhouse
The naphthyl group, a bicyclic aromatic system composed of two fused benzene rings, offers distinct advantages over the single aromatic rings of phenylalanine (Phe) and tyrosine (Tyr). Its defining characteristics are what make it a compelling choice in peptide design.[3]
-
Enhanced Hydrophobicity: The extended nonpolar surface area of the naphthalene ring significantly increases the hydrophobicity of the amino acid side chain. This property is crucial for engaging with deep, greasy pockets on a protein's surface that are often key to high-affinity binding.
-
Expanded Aromatic System: The delocalized π-electron system of naphthalene is larger than that of benzene (in Phe) or phenol (in Tyr). This expanded system potentiates stronger and more favorable π-π stacking and cation-π interactions with complementary aromatic or charged residues on the target protein.[4][5]
-
Steric Influence and Conformational Rigidity: The bulky and rigid nature of the naphthyl group can serve as a conformational constraint on the peptide backbone.[3] This pre-organization can reduce the entropic penalty of binding, leading to a more favorable free energy of association. The two isomers, 1-Nal and 2-Nal, offer different steric profiles, allowing for fine-tuning of the peptide's presentation to the protein surface.[3] Studies have shown that 2-Nal can be geometrically similar to a substituted phenylalanine, while 1-Nal may adopt geometries more akin to tryptophan.[6][7]
Mechanisms of Interaction: Beyond Simple Hydrophobicity
The incorporation of a naphthyl group primarily enhances binding affinity through two key non-covalent interactions:
-
Hydrophobic Interactions: The desolvation of the large naphthyl side chain and its complementary hydrophobic binding pocket on the protein is a major thermodynamic driver of binding. This "hydrophobic effect" is often characterized by a favorable enthalpy change.[8]
-
π-π Stacking: This is a powerful, stabilizing interaction that occurs when the naphthyl ring orients itself parallel to an aromatic ring of a Phe, Tyr, or Trp residue on the protein target. The interaction between the quadrupole moments of the aromatic systems leads to a significant enthalpic contribution to the binding energy.[9]
Caption: Key interactions mediated by a naphthylalanine residue within a protein binding pocket.
Comparative Analysis: Naphthylalanine vs. Alternatives
The decision to incorporate a naphthyl group should be data-driven. Below is a comparison of Nal with other amino acids, supported by representative experimental data. The key metric for comparison is the dissociation constant (Kd), where a lower value indicates a higher binding affinity.
| Peptide Sequence | Modification at Position X | Target Protein | Kd (nM) | Fold Improvement (vs. Ala) | Fold Improvement (vs. Phe) |
| Ac-peptide-X-NH2 | Alanine (Ala) | Protein A | 1500 | 1x | - |
| Ac-peptide-X-NH2 | Phenylalanine (Phe) | Protein A | 350 | 4.3x | 1x |
| Ac-peptide-X-NH2 | 2-Naphthylalanine (2-Nal) | Protein A | 75 | 20x | 4.7x |
This table represents synthesized data for illustrative purposes, based on common trends observed in the literature where larger aromatic groups lead to higher association constants.[6]
-
vs. Alanine (Ala): Replacing a small, non-interacting residue like Alanine with 2-Nal demonstrates the profound impact of introducing a large, hydrophobic, and aromatic moiety. The hypothetical 20-fold improvement in affinity highlights the ability of the naphthyl group to engage in potent hydrophobic and π-π interactions where Ala cannot.
-
vs. Phenylalanine (Phe): This is the most direct and informative comparison. The larger aromatic surface of naphthalene compared to the single phenyl ring of Phe allows for more extensive van der Waals contacts and stronger π-π stacking.[3] The nearly 5-fold increase in affinity is a common outcome when a Phe residue in a key binding "hotspot" is replaced by Nal, provided the binding pocket can accommodate the larger group.
Experimental Validation: Quantifying the Interaction
To rigorously assess the impact of a naphthyl modification, precise biophysical characterization is essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard, label-free techniques for this purpose.[10][11][12]
Workflow for Biophysical Characterization
Caption: A generalized workflow for the comparative analysis of peptide-protein interactions.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14]
Objective: To determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation (Critical Step):
-
Dialyze or buffer-exchange both the protein and the peptide into the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Mismatched buffers, especially in pH or salt concentration, are a primary source of artifacts.[10]
-
Degas all solutions for 5-10 minutes immediately before use to prevent air bubbles in the calorimeter cell.[10]
-
Accurately determine the concentration of both protein (e.g., by A280) and peptide (e.g., by A280 if containing Tyr/Trp, or by quantitative amino acid analysis).
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[15]
-
-
Loading the Calorimeter:
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for initial mixing effects, which is typically discarded from the final analysis.
-
Execute a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing (e.g., 180 seconds) to allow the signal to return to baseline.[15]
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH. ΔG and TΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd).
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation.[16] It is exceptionally powerful for determining kinetic rate constants.[11]
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the protein (ligand) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a moderate density (e.g., ~1500 Resonance Units, RU).
-
Activate a reference flow cell in the same way but without immobilizing the protein, to be used for subtracting bulk refractive index changes and non-specific binding.
-
-
Sample Preparation:
-
Prepare a dilution series of the peptide (analyte) in the running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1x to 10x the expected KD.
-
Include a "zero concentration" sample (running buffer only) for double-referencing.
-
-
Binding Analysis (Kinetic Titration):
-
Baseline: Flow running buffer over both the ligand and reference surfaces until a stable baseline is achieved.[17]
-
Association: Inject a specific concentration of the peptide at a high flow rate (e.g., 60 µL/min) to minimize mass transport limitation effects.[18] Monitor the increase in RU as the peptide binds to the immobilized protein.[17]
-
Dissociation: Switch back to flowing running buffer and monitor the decrease in RU as the peptide dissociates.[17]
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH glycine buffer) to strip all bound peptide from the surface, preparing it for the next injection.
-
Repeat this cycle for each peptide concentration in the dilution series.
-
-
Data Analysis:
-
Subtract the response from the reference channel and the "zero concentration" injection from the active channel data (double-referencing).
-
Globally fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
The fitting will yield the values for ka (in M⁻¹s⁻¹) and kd (in s⁻¹). The KD (in M) is then calculated as kd/ka.
-
Conclusion and Strategic Recommendations
The strategic substitution of a canonical amino acid with naphthylalanine is a proven method for significantly enhancing peptide-protein binding affinity. Its large hydrophobic surface and extended aromatic system enable potent hydrophobic and π-π stacking interactions that are often critical for high-potency molecular recognition.
When to Consider Naphthylalanine:
-
Targeting Hydrophobic Pockets: If structural information or mutagenesis data suggests the peptide binds in a deep, hydrophobic groove on the protein, Nal is an excellent candidate.
-
Enhancing π-π Interactions: When the target binding site features aromatic residues (Phe, Tyr, Trp), substituting a nearby peptide residue with Nal can introduce or strengthen stabilizing π-π stacking.
-
Improving Metabolic Stability: The bulky, non-natural side chain of Nal can confer resistance to proteolytic degradation, increasing the in vivo half-life of a peptide therapeutic.[19]
The decision to use 1-Nal versus 2-Nal should be guided by structural considerations or empirical testing, as their distinct geometries can lead to different binding outcomes.[3][7] Rigorous quantitative analysis using techniques like ITC and SPR is not merely confirmatory; it is essential for understanding the thermodynamic and kinetic drivers of the improved interaction and for making informed decisions in the iterative process of drug design.
References
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Meyer, A., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. Journal of Peptide Science, 19(5), 281-289. [Link]
-
Tewari, R., et al. (2018). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Protein Science, 27(4), 793-810. [Link]
-
Meyer, A., et al. (2013). Aromatic interactions with naphthylalanine in a β-hairpin peptide. PubMed, 23457108. [Link]
-
LifeTein. (n.d.). Unusual Amino Acids: Naphthylalanine. LifeTein Peptide Blog. [Link]
-
Pelegrí-O’Day, E. M., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 268(1), 81-91. [Link]
-
Sadman, K., et al. (2021). Deciphering the Role of π-Interactions in Polyelectrolyte Complexes Using Rationally Designed Peptides. International Journal of Molecular Sciences, 22(13), 6757. [Link]
-
Protocols.io. (2018). Isothermal Titration Calorimetry (ITC). [Link]
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Blatter, M., et al. (2021). Introduction: “Noncanonical Amino Acids”. Chemical Reviews, 121(23), 14325–14328. [Link]
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Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 133–171. [Link]
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The Biochemist. (2022). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Pires, M., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 27(19), 6649. [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]
-
Brender, J. R., et al. (2012). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. The Journal of Physical Chemistry B, 116(30), 8963–8971. [Link]
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Li, H., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 28(23), 7793. [Link]
-
di Paolo, R. E., et al. (2012). Kinetics and thermodynamics of the interaction of 1-anilino-naphthalene-8-sulfonate with proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1361-1370. [Link]
-
Lin, C. Y., et al. (2012). Analysis of naphthalene adduct binding sites in model proteins by tandem mass spectrometry. Toxicology and Applied Pharmacology, 264(2), 275-284. [Link]
-
Wu, Y., et al. (2010). Measurement of peptide binding to MHC class II molecules by fluorescence polarization. Current Protocols in Immunology, Chapter 18, Unit 18.17. [Link]
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Cooper, A. (1999). Thermodynamic analysis of biomolecular interactions. Current Opinion in Chemical Biology, 3(5), 557-563. [Link]
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Pierce, M. M., et al. (1999). Isothermal Titration Calorimetry of Protein-Protein Interactions. Methods, 19(2), 213-221. [Link]
-
Pelegrí-O’Day, E. M., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. ScienceDirect. [Link]
-
Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Semantic Scholar. [Link]
-
Enninful, R., et al. (2022). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. FEBS Letters, 596(10), 1229-1252. [Link]
-
Ceballos, J., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7750. [Link]
-
Doblas, A., et al. (2021). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In: Plant Peptide Hormones. Methods in Molecular Biology, vol 2343. [Link]
-
Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]
-
BPS Bioscience. (2021). Fluorescence Polarization Assays. YouTube. [Link]
-
Ionescu, D., et al. (2021). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Molecules, 26(2), 481. [Link]
-
Zhang, X., et al. (2013). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 965, 337-348. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
